molecular formula C34H44KN3O9S4 B13438016 Cyanine 3 Monofunctional MTSEA Dye, Potassium Salt

Cyanine 3 Monofunctional MTSEA Dye, Potassium Salt

Cat. No.: B13438016
M. Wt: 806.1 g/mol
InChI Key: QXQUGLZEDRRKJE-UHFFFAOYSA-M
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Description

Cyanine 3 Monofunctional MTSEA Dye, Potassium Salt is a water-soluble, thiol-reactive fluorescent reagent used for covalent labeling of biomolecules such as proteins, nucleic acids, and lipids. The dye features a monofunctional design, ensuring targeted conjugation via its methanethiosulfonate (MTSEA) group, which reacts selectively with free thiol (-SH) groups in cysteine residues . Its potassium salt form enhances stability and solubility in aqueous solutions, making it suitable for biological applications like fluorescence microscopy, ion channel studies, and real-time tracking of conformational changes in proteins .

The MTSEA moiety (2-aminoethyl methanethiosulfonate) enables rapid, irreversible binding to thiols, while the hydrophobic bihexanoic acid chain improves membrane integration for studies involving lipid bilayers or cellular compartments . Its excitation/emission maxima at ~550 nm and ~570 nm (visible orange-red range) align with common fluorescence microscopy setups .

Properties

Molecular Formula

C34H44KN3O9S4

Molecular Weight

806.1 g/mol

IUPAC Name

potassium;2-[(E)-3-[3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C34H45N3O9S4.K/c1-7-36-28-17-15-24(49(41,42)43)22-26(28)33(2,3)30(36)12-11-13-31-34(4,5)27-23-25(50(44,45)46)16-18-29(27)37(31)20-10-8-9-14-32(38)35-19-21-47-48(6,39)40;/h11-13,15-18,22-23H,7-10,14,19-21H2,1-6H3,(H2-,35,38,41,42,43,44,45,46);/q;+1/p-1

InChI Key

QXQUGLZEDRRKJE-UHFFFAOYSA-M

Isomeric SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCSS(=O)(=O)C)(C)C.[K+]

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCSS(=O)(=O)C)(C)C.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanine 3 Monofunctional MTSEA Dye, Potassium Salt typically involves the reaction of a cyanine dye precursor with a monofunctional MTSEA (methanethiosulfonate ethylammonium) reagent. The reaction conditions often include a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. The exact synthetic route and reaction conditions can vary depending on the specific requirements of the research or industrial application .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the dye to remove any impurities and ensure high purity and consistency. The final product is then formulated into a potassium salt for stability and ease of use in various applications .

Chemical Reactions Analysis

Types of Reactions

Cyanine 3 Monofunctional MTSEA Dye, Potassium Salt primarily undergoes substitution reactions due to its thiol-reactive nature. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in reactions with this compound include thiol-containing compounds, oxidizing agents, and reducing agents. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels to ensure optimal reactivity and product formation .

Major Products Formed

The major products formed from reactions involving this compound include labeled biomolecules, such as proteins and nucleic acids. These labeled products are used in various analytical and diagnostic applications .

Scientific Research Applications

Cyanine 3 Monofunctional MTSEA Dye, Potassium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.

    Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize cells and biomolecules.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

    Industry: Applied in the development of biosensors and other analytical devices.

Mechanism of Action

The mechanism of action of Cyanine 3 Monofunctional MTSEA Dye, Potassium Salt involves its ability to react with thiol groups on biomolecules. This reaction forms a covalent bond between the dye and the target molecule, resulting in a fluorescently labeled product. The fluorescence emitted by the dye allows for the visualization and quantification of the labeled biomolecules. The molecular targets of this dye include proteins, nucleic acids, and other thiol-containing compounds .

Comparison with Similar Compounds

Reactivity and Functional Groups

Compound Reactive Group Target Key Features
Cy3 Monofunctional MTSEA Dye, K Salt MTSEA Thiols (-SH) Irreversible thiol conjugation; hydrophobic tail for membrane studies
Cy3 Monosuccinimidyl Ester (NHS Ester) NHS ester Amines (-NH₂) Amine-specific labeling; enhanced fluorescence upon protein binding
Cy5.5 NHS Ester NHS ester Amines (-NH₂) Near-infrared (NIR) imaging (ex/em ~675/695 nm); suited for in vivo studies
Cy3 Bihexanoic Acid Dye, K Salt Carboxylic acid Carbodiimide-mediated Water-soluble; ideal for aqueous-phase conjugation via EDC/sulfo-NHS chemistry
  • MTSEA vs. NHS Esters: While MTSEA targets thiols, NHS esters (e.g., Cy3 and Cy5 monosuccinimidyl esters) react with primary amines, enabling broader applicability but less specificity in thiol-rich environments .
  • Thiol Reactivity : MTSEA’s irreversible binding contrasts with maleimide-based dyes, which may exhibit slower reaction kinetics .

Spectral Properties and Stability

Compound Excitation (nm) Emission (nm) Quantum Yield Stability
Cy3 Monofunctional MTSEA Dye, K Salt 550 570 Moderate High (potassium salt enhances solubility)
Cy5 Monofunctional MTSEA Dye, K Salt 650 670 Moderate Stable in aqueous buffers
Cy3 Monosuccinimidyl Ester 550 570 High Sensitive to hydrolysis; store anhydrous
Cy5.5 NHS Ester 675 695 High NIR range reduces background autofluorescence
  • Spectral Range : Cy3 MTSEA operates in the visible spectrum, compatible with standard microscopy, whereas Cy5.5 and Cy7 derivatives (e.g., Cy5.5 NHS ester) are preferred for deep-tissue imaging .
  • Salt Forms : Potassium salts (e.g., Cy3 MTSEA) generally exhibit better solubility than iodide or chloride salts, which may precipitate in high-ionic-strength buffers .

Commercial Availability and Cost

Compound Vendor Price (500 µg) Catalog Number
Cy3 Monofunctional MTSEA Dye, K Salt Santa Cruz Biotech $305 sc-217966
Cy3 NHS Ester, K Salt GE Healthcare $311 sc-217975
Cy5.5 NHS Ester Amersham Biosciences $380 sc-217972
  • Cost Efficiency: Cy3 MTSEA is priced comparably to other monofunctional dyes but offers unique advantages in thiol-specific studies .

Biological Activity

Cyanine 3 Monofunctional MTSEA Dye, Potassium Salt, is a member of the cyanine dye family known for its fluorescent properties and biological applications. This article delves into its biological activity, particularly in the context of cellular imaging, drug delivery, and potential therapeutic applications.

Overview of Cyanine Dyes

Cyanine dyes are characterized by their unique structure, which includes a series of conjugated double bonds that facilitate strong light absorption and fluorescence emission. The monofunctional variant, such as Cyanine 3 MTSEA, is designed for specific applications in biological systems, including labeling and tracking biomolecules.

  • Molecular Formula : C34H44N3O9S4K
  • Molecular Weight : 806.09 g/mol
  • Fluorescence Characteristics : High extinction coefficients and good quantum yields make these dyes suitable for various imaging techniques.

1. Cellular Imaging

Cyanine 3 has been widely utilized in cellular imaging due to its intense fluorescence. It can be employed to visualize cellular structures and functions through techniques such as fluorescence microscopy. Studies have shown that Cyanine dyes can effectively label gap junctions and other cellular components, allowing researchers to study intercellular communication and cellular dynamics.

  • Case Study : A study demonstrated the utility of Cy3 in assessing gap junctional communication, revealing that microinjected Cy3 dye exhibited similar cell coupling capabilities to traditional tracers like Lucifer Yellow .

2. Drug Delivery Systems

The ability of cyanine dyes to target specific cellular compartments has made them candidates for drug delivery systems. Research indicates that conjugating cyanine dyes with therapeutic agents can enhance the selectivity and potency of anticancer drugs.

  • Research Findings : A study highlighted that cyanine dye conjugates exhibited up to 100-fold increased cytotoxicity compared to their parent peptides in human cancer cell lines, with a specific affinity for mitochondria . This mitochondrial targeting is crucial as it aligns with the organelle's role in apoptosis and energy metabolism.

Structure-Activity Relationship (SAR)

The effectiveness of cyanine dyes is influenced by their structural characteristics. Variations in the methine chain length, counterions, and functional groups can significantly affect their biological activity.

Structure TypeIC50 (µM)Selectivity IndexTarget Cell Line
Monomethine0.6720.9Caco-2
TrimethineVariesNot specifiedMCF-7
HeptamethineNot reportedNot applicableVarious

The most promising monomethine cyanine dye showed significant antiproliferative effects on colorectal cancer cells (Caco-2), indicating potential for targeted cancer therapies .

The biological activity of Cyanine 3 Monofunctional MTSEA Dye involves several mechanisms:

  • Fluorescence Emission : The dye's strong fluorescence allows it to act as a marker for live-cell imaging.
  • Targeting Mitochondria : The cationic nature of the dye facilitates its accumulation in negatively charged mitochondrial membranes, enhancing its therapeutic efficacy against cancer cells .
  • Bioorthogonal Chemistry : Modified cyanine dyes can participate in bioorthogonal reactions, allowing for precise labeling of biomolecules without interfering with native biological processes .

Q & A

Q. What are the key chemical characteristics of Cyanine 3 Monofunctional MTSEA Dye, Potassium Salt, and how do they influence its reactivity in bioconjugation?

Cyanine 3 Monofunctional MTSEA Dye contains a methylthiosulfonate (MTSEA) group that selectively reacts with free thiol (-SH) groups under mild conditions (pH 6.5–7.5, ambient temperature) . The potassium salt formulation enhances solubility in aqueous buffers, making it suitable for labeling biomolecules like proteins or peptides in physiological conditions. Its monofunctional design ensures single-site labeling, critical for minimizing cross-linking artifacts in structural studies .

Q. How should researchers optimize reaction conditions for thiol-specific labeling using this dye?

  • pH : Maintain a slightly acidic to neutral pH (6.5–7.5) to balance thiol reactivity and protein stability.
  • Temperature : Room temperature (20–25°C) minimizes protein denaturation while ensuring efficient conjugation.
  • Reagent-to-protein ratio : Start with a 5:1 molar excess of dye to target thiols, adjusting based on labeling efficiency measured via UV-Vis absorption or mass spectrometry .
  • Quenching : Add excess β-mercaptoethanol or cysteine post-reaction to terminate unreacted MTSEA groups .

Q. What experimental controls are essential to validate specificity in thiol labeling?

  • Negative control : Use a thiol-blocking agent (e.g., N-ethylmaleimide) prior to dye addition to confirm absence of non-specific binding.
  • Positive control : Label a known thiol-containing protein (e.g., reduced BSA) to verify reaction efficiency.
  • Fluorescence validation : Compare labeled samples with unlabeled controls via fluorescence microscopy or gel electrophoresis .

Advanced Research Questions

Q. How does the photophysical stability of Cyanine 3 Monofunctional MTSEA Dye impact long-term imaging studies?

Cyanine 3 exhibits moderate photostability with a fluorescence quantum yield of ~0.15–0.25, requiring controlled illumination (e.g., <10 mW/cm²) to minimize photobleaching during time-lapse imaging. Antioxidants like ascorbic acid (1–5 mM) or oxygen-scavenging systems (e.g., glucose oxidase/catalase) can extend dye stability in live-cell imaging .

Q. What strategies mitigate spectral overlap when combining Cyanine 3 with other fluorophores in multiplexed imaging?

  • Emission filtering : Use narrow-bandpass filters (e.g., 570–620 nm for Cy3) to isolate signal from common overlaps with FITC (e.g., bleed-through at >550 nm).
  • Sequential imaging : Acquire Cy3 signals first to avoid excitation cross-talk from shorter-wavelength dyes.
  • Reference spectra validation : Characterize dye emission in your experimental setup using single-labeled controls .

Q. How can researchers resolve discrepancies in labeling efficiency between in vitro and in vivo systems?

  • Thiol accessibility : Intracellular environments (e.g., glutathione levels) may reduce dye reactivity. Use membrane-permeable thiol blockers (e.g., iodoacetamide) for intracellular thiol labeling .
  • Quantitative analysis : Compare labeling efficiency via fluorescence correlation spectroscopy (FCS) for live-cell studies vs. HPLC for purified proteins .

Q. What analytical methods are recommended for confirming dye-protein conjugation and purity?

  • Mass spectrometry : Detect mass shifts corresponding to dye conjugation (e.g., +472 Da for Cyanine 3 MTSEA) .
  • HPLC : Use reverse-phase chromatography with UV-Vis/fluorescence detection to separate labeled vs. unlabeled species.
  • Absorbance ratio (A550/A280) : A ratio >0.3 indicates sufficient labeling (dye:protein >1:1) .

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